Sodium Starch Glycolate (SSG) is the sodium salt of a carboxymethyl ether of starch, widely used in the pharmaceutical industry as a 'superdisintegrant' for oral solid dosage forms like tablets and capsules. Its primary function is to absorb aqueous fluids rapidly upon ingestion, leading to significant swelling that creates internal pressure, causing the tablet to break apart. This disintegration facilitates the dissolution and subsequent absorption of the active pharmaceutical ingredient (API). SSG is typically derived from potato or corn starch, and the botanical source is a critical procurement variable, as it significantly influences performance characteristics such as swelling capacity and particle size. It is effective at low concentrations, typically between 2% and 8% w/w, in formulations prepared by both direct compression and wet granulation.
Selecting a superdisintegrant based on generic class name alone (e.g., 'Sodium Starch Glycolate') is a significant procurement risk. Critical performance attributes are not standardized across the class, and seemingly minor variations between SSG derived from different starch sources (e.g., potato vs. corn), or substitution with other superdisintegrants like Croscarmellose Sodium (CCS) or Crospovidone, can lead to substantial differences in formulation performance. Factors such as swelling capacity, disintegration mechanism (swelling vs. wicking), sensitivity to pH and ionic strength, and interaction with cationic APIs are not interchangeable. For instance, the anionic nature of SSG can lead to interactions with cationic drugs that are not observed with non-ionic alternatives like crospovidone, potentially retarding drug release. Therefore, the choice of a specific grade and type of superdisintegrant is a critical formulation decision, not a simple commodity substitution.
The botanical origin of the starch used to synthesize Sodium Starch Glycolate is a primary determinant of its performance. SSG derived from potato starch consistently demonstrates superior water absorption and swelling compared to that from other sources like corn or wheat. This is attributed to the longer amylopectin structure and larger molecular weight of potato starch. One supplier datasheet specifies that potato-derived SSG has a water-swelling coefficient of approximately 300, indicating it can absorb up to 300 times its weight in water, which is significantly higher than corn-based alternatives. This enhanced swelling directly translates to faster and more forceful tablet disintegration, making potato-derived SSG the material of choice for formulations where maximum disintegration speed is the primary objective.
| Evidence Dimension | Water Swelling Capacity & Disintegration Performance |
| Target Compound Data | Sodium Starch Glycolate (Potato Origin): Superior swelling capacity (~300x), leads to the most rapid disintegration. |
| Comparator Or Baseline | Sodium Starch Glycolate (Corn/Wheat Origin): Lower swelling capacity and comparatively slower disintegration. |
| Quantified Difference | Potato-derived SSG has a significantly higher swelling coefficient (~300 times its weight) compared to other starch sources. |
| Conditions | Standard pharmaceutical tablet formulations, typically evaluated in aqueous media. |
For formulators developing immediate-release or orally disintegrating tablets, procuring potato-derived Sodium Starch Glycolate ensures the fastest possible tablet breakup and API release.
A critical manufacturing attribute is the ability to produce mechanically robust tablets (high hardness, low friability) that still disintegrate rapidly. Sodium Starch Glycolate excels in this regard, as its disintegration efficiency is largely unimpaired by increased tablet compression forces. This contrasts with some other disintegrants whose performance can be negatively affected by high compaction. For example, in a study developing fast-dissolving Pantoprazole tablets, the formulation using Sodium Starch Glycolate (F1) achieved the fastest disintegration time of 20 seconds while maintaining desirable hardness and friability. This property allows formulators to create durable tablets that can withstand the stresses of coating, packaging, and transport without sacrificing the rapid release profile required for immediate-release dosage forms.
| Evidence Dimension | Disintegration Time vs. Tablet Hardness |
| Target Compound Data | Disintegration efficiency is largely unaffected by high tablet compression pressure. |
| Comparator Or Baseline | Other disintegrants may show reduced efficiency as tablet hardness increases. |
| Quantified Difference | A Pantoprazole formulation with SSG achieved a 20-second disintegration time while maintaining robust mechanical properties. |
| Conditions | Direct compression tablet manufacturing process. |
This enables the production of hard, durable tablets with low friability, reducing manufacturing losses and ensuring product integrity, without compromising rapid disintegration performance.
The performance of ionic superdisintegrants can be medium-dependent. The swelling capacity of Sodium Starch Glycolate, an anionic polymer, is reduced in highly acidic and high ionic strength media, such as 0.1 N HCl (simulated gastric fluid). In a comparative study, both SSG and Croscarmellose Sodium showed significant reductions in water uptake and swelling in an acidic medium, while the non-ionic polymer Crospovidone did not. This resulted in an increased tablet disintegration time for formulations containing SSG in acidic conditions compared to neutral pH. While SSG shows enormous swelling in neutral or less acidic environments, Crospovidone offers more consistent performance across the physiological pH range.
| Evidence Dimension | Swelling and Water Uptake in Acidic vs. Neutral Media |
| Target Compound Data | Significant reduction in rate and extent of water uptake and swelling in 0.1 N HCl. |
| Comparator Or Baseline | Crospovidone (non-ionic): No significant reduction in water uptake or swelling in 0.1 N HCl. |
| Quantified Difference | SSG's swelling is pH-dependent, whereas Crospovidone's is not. |
| Conditions | Comparison of disintegrant powders in 0.1 N HCl versus purified water. |
This dictates selection based on the drug's target release site; SSG is highly effective for immediate release in the neutral pH of the intestines, while Crospovidone may be preferred for drugs requiring rapid disintegration in the stomach.
For formulations where speed of onset is the primary therapeutic goal, such as analgesics, anti-emetics, or allergy medications, potato-derived Sodium Starch Glycolate is a primary choice. Its massive and rapid swelling provides the force needed for sub-minute disintegration times, as demonstrated in fast-dissolving formulations where it achieved disintegration in as little as 20 seconds.
The ability of Sodium Starch Glycolate to function effectively even in highly compacted tablets makes it ideal for challenging formulations. For high-dose drugs or APIs with poor compressibility that require high compression forces to form a mechanically stable tablet, SSG ensures that the final product remains rapidly disintegrating, preventing compromised bioavailability.
In standard tablet manufacturing via direct compression, Sodium Starch Glycolate provides a robust and reliable disintegration solution. Its effectiveness at low concentrations (2-4%) makes it a cost-effective choice for a wide range of conventional tablets intended for rapid disintegration in the gastrointestinal tract.